molecular formula C21H23N3O3S2 B2990355 N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-10-3

N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2990355
CAS No.: 941893-10-3
M. Wt: 429.55
InChI Key: IXNMFSBLEYNWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is a chemical research reagent designed for investigative applications. This compound belongs to a class of molecules featuring a piperidine-carboxamide core linked to a heterocyclic system, a structure that has been identified in various pharmacological probe compounds . Specifically, analogs within this structural family, such as those based on an N-(thiazol-2-yl)-1-tosylpiperidine scaffold, have been explored as potent and selective activators of potassium channels like KCNQ1 (Kv7.1) . Other related structures have been characterized as negative allosteric modulators of the Zinc-Activated Channel (ZAC), providing valuable tools for studying this atypical member of the Cys-loop receptor superfamily . The integration of the benzo[d]thiazole moiety in this molecule may further modulate its properties, potentially influencing target affinity and selectivity. Researchers can utilize this compound as a key intermediate or a starting point in medicinal chemistry programs, for studying ion channel mechanisms, or in the development of novel biochemical probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-3-6-18(7-4-14)29(26,27)24-11-9-16(10-12-24)21(25)23-17-5-8-20-19(13-17)22-15(2)28-20/h3-8,13,16H,9-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNMFSBLEYNWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The use of automated systems and advanced purification techniques would be essential to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Tosyl chloride (TsCl) and pyridine are typically employed for tosylation reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of tosyl groups at specific positions on the molecule.

Scientific Research Applications

Chemistry: This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research has explored its use as a potential therapeutic agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.

Industry: The compound's versatility makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes involved in neurotransmitter metabolism, leading to its potential use in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Variations

The compound’s structural analogues can be categorized based on core heterocycles and substituent patterns:

Compound Core Structure Key Substituents Therapeutic Target
N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide (Target) Piperidine Tosyl group, 2-methylbenzo[d]thiazol-5-yl Kinases, Enzymes (hypothesized)
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 157, Patent) Pyrrolidine Hydroxy group, thiazol-5-yl, benzyl Undisclosed (patented)
7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide Indolizine Methoxy group, 2-methylbenzo[d]thiazol-5-yl, tetrahydroindolizine Undisclosed (CAS entry)
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives Pyrimidine Pyridin-2-yl, thiazol-5-yl Therapeutic (patented)
Key Observations:
  • Substituent Impact : The tosyl group enhances hydrophobicity and may improve membrane permeability relative to the hydroxy-pyrrolidine derivatives in . The 2-methylbenzo[d]thiazol-5-yl group is a shared pharmacophore across analogues, suggesting its critical role in target engagement .

Research Findings and Limitations

  • : Highlights the importance of statistical validation (p<0.05 significance) in evaluating thiazole carboxamide bioactivity, a framework applicable to the target compound .
  • : Demonstrates scalability challenges in multi-step syntheses, which may affect the target compound’s industrial production .
  • : The indolizine derivative’s structural complexity correlates with lower synthetic yields (20% in Example 74, ), suggesting the target’s piperidine-based design offers practical advantages .

Biological Activity

N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step chemical process that typically involves the formation of the piperidine core followed by the introduction of the tosyl and thiazole moieties. The structural formula can be represented as follows:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a piperidine ring substituted with a tosyl group and a benzo[d]thiazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in tumor growth and progression. Notably, it has been shown to inhibit carbonic anhydrase (CA) isoforms, particularly hCA II, which plays a crucial role in cancer cell proliferation.

Enzyme Inhibition Data

A study evaluating various derivatives of thiazole-based compounds highlighted that this compound exhibited selective inhibition against hCA II with an inhibition constant (K_i) ranging from 57.7 to 98.2 µM. This selectivity is significant as it suggests potential therapeutic applications in targeting tumors with minimal impact on normal tissues.

CompoundK_i (µM)Target Enzyme
9ae57.7hCA II
9bb76.4hCA II
9ca79.9hCA II
9cc57.8hCA II
9da67.9hCA II

Anticancer Properties

Several studies have reported on the anticancer properties of compounds related to this compound. For instance, research indicated that derivatives exhibiting thiazole structures demonstrated potent anticancer activities across various cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies conducted on human cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM, indicating strong antiproliferative effects.

Selective Toxicity

Another important aspect of this compound's biological profile is its selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.

Q & A

Basic: What are the common synthetic strategies for preparing N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide?

Answer:
The synthesis typically involves sequential functionalization of the thiazole and piperidine scaffolds. Key steps include:

  • Hantzsch thiazole synthesis for constructing the benzo[d]thiazole core via condensation of α-haloketones with thioureas under microwave or thermal conditions .
  • Tosylation of piperidine using tosyl chloride to stabilize the amine group for subsequent coupling .
  • Amide bond formation between the tosylpiperidine carboxylic acid and the 2-methylbenzo[d]thiazol-5-amine using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) .
    Validation: Confirm regioselectivity via 1^1H-NMR (e.g., aromatic proton splitting patterns) and LC-MS to verify molecular weight .

Basic: How is the biological activity of this compound characterized in vitro?

Answer:
Standard assays include:

  • Kinase inhibition profiling : Use fluorescence polarization (FP) or TR-FRET assays to measure IC50_{50} values against CDK4/6, Aurora kinases, or Src/Abl kinases, referencing positive controls like Dasatinib .
  • Cytotoxicity screening : Employ MTT or CellTiter-Glo in cancer cell lines (e.g., K562 leukemia), with EC50_{50} values normalized to untreated controls .
  • Selectivity panels : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Advanced: How can structural modifications improve selectivity between CDK4 and CDK6?

Answer:
Strategies include:

  • Substitution at the pyrimidine-2-amine group : Bulky groups (e.g., 4-phenoxyphenyl) enhance CDK4 selectivity by steric exclusion from CDK6’s ATP-binding pocket .
  • Piperidine ring optimization : Introducing electron-withdrawing groups (e.g., tosyl) improves conformational rigidity, reducing CDK6 affinity .
  • Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding poses and hydrogen-bond interactions with CDK4-specific residues (e.g., Val96) .
    Validation : Compare co-crystal structures (PDB: 2EUF for CDK4) with mutagenesis data .

Advanced: What methodologies resolve discrepancies between in vitro potency and in vivo efficacy?

Answer:
Address pharmacokinetic limitations through:

  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., tosyl group hydrolysis) .
  • Prodrug strategies : Mask polar groups (e.g., amide-to-ester conversion) to enhance oral bioavailability, as seen in GW501516 analogs .
  • Xenograft models : Use immunodeficient mice with K562 tumors, monitoring tumor volume and plasma concentrations via LC-MS/MS to correlate exposure and efficacy .

Advanced: How are SAR studies conducted for thiazole-piperidine hybrids?

Answer:
Systematic approaches include:

  • Fragment-based design : Screen truncated analogs (e.g., benzo[d]thiazole alone) to quantify contributions of each moiety to binding .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC50_{50} data from >30 analogs to map electrostatic/hydrophobic requirements .
  • Bioisosteric replacement : Substitute thiazole with oxazole or pyridine to assess impact on solubility and potency .

Basic: What analytical techniques confirm the compound’s purity and stability?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm); purity >98% required for biological testing .
  • Thermogravimetric analysis (TGA) : Assess decomposition points (typically >200°C for stable amides) .
  • Forced degradation studies : Expose to heat, light, and pH extremes; monitor by NMR for structural integrity .

Advanced: How do researchers address contradictory data in kinase inhibition profiles?

Answer:

  • Orthogonal assay validation : Confirm IC50_{50} values using both biochemical (e.g., ADP-Glo) and cellular (e.g., phospho-Rb Western blot) assays .
  • Cryo-EM or X-ray crystallography : Resolve binding ambiguities by determining co-structures with CDK4/6 .
  • Proteome-wide profiling : Use KINOMEscan to identify off-target kinases contributing to unexpected toxicity .

Basic: What computational tools predict the compound’s ADMET properties?

Answer:

  • SwissADME : Predicts logP (ideally 2–4), aqueous solubility, and blood-brain barrier permeability .
  • ProtoP-II : Screens for potential CYP3A4/2D6 interactions, critical for avoiding drug-drug interactions .
  • Mold2 : Estimates Ames test outcomes for genotoxicity risks .

Advanced: What in vivo models are suitable for evaluating antitumor efficacy?

Answer:

  • Subcutaneous xenografts : Implant CDK4/6-dependent tumors (e.g., MDA-MB-231 breast cancer) in NSG mice; measure tumor regression via calipers .
  • Orthotopic models : For metastasis studies, use luciferase-tagged cells and IVIS imaging .
  • PDX models : Patient-derived xenografts retain original tumor heterogeneity, improving translational relevance .

Advanced: How is metabolic stability optimized without compromising potency?

Answer:

  • Isotopic labeling : Replace labile hydrogens with deuterium at metabolically vulnerable sites (e.g., methyl groups) to prolong half-life .
  • PEGylation : Attach polyethylene glycol to the piperidine nitrogen to reduce hepatic clearance .
  • Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites and guide structural tweaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.